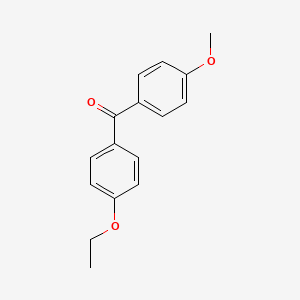

Benzophenone, 4-ethoxy-4'-methoxy-

Descripción general

Descripción

Benzophenone, 4-ethoxy-4’-methoxy- is a chemical compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol. It is used as a sunscreen in various products including moisturizers, nail polishes, lipsticks, lip balms, textiles, plastics, and paints . It is also used as an ultraviolet absorbing additive in plastic products and as a photopolymerization catalyst .

Synthesis Analysis

The synthesis of Benzophenone, 4-ethoxy-4’-methoxy- involves several steps. One method involves the green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41 . Another method involves the synthesis of 4-benzophenone methoxyl methacrylate as a polymerizable photoinitiator . A third method involves the reaction of p-chlorostyrene with p-methoxy benzonitrile to obtain a new compound 4-vinyl-4’-methoxy benzophenone .Molecular Structure Analysis

The molecular structure of Benzophenone, 4-ethoxy-4’-methoxy- can be analyzed using various techniques. The structure of related compounds such as 4-methoxybenzophenone and 4,4’-dimethoxybenzophenone have been analyzed and are available as 2D Mol files .Chemical Reactions Analysis

Benzophenone, 4-ethoxy-4’-methoxy- can undergo various chemical reactions. For instance, benzophenone and its derivatives are important fine chemical intermediates, widely used in the synthesis of UV-absorbers, dyes, drugs, fragrances, and insecticides .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzophenone, 4-ethoxy-4’-methoxy- include its solubility in water, stability, and molecular weight . More specific properties such as melting point, boiling point, density, refractive index, flash point, storage temperature, solubility in methanol, and water solubility can be found for the related compound 4-methoxybenzophenone .Aplicaciones Científicas De Investigación

Wastewater Treatment

Benzophenone-4 (BP-4), a type of Benzophenone, is widely used in personal care products (PCPs) and has been identified as an emergent contaminant detected in influent and effluent of wastewater treatment plants (WWTPs) at high concentrations . Studies have focused on the degradation of this compound by chlorine, and the efficiency of its removal from water by applying two advanced oxidation processes UV/TiO2 and UV/H2O2 . The results showed that 76% of BP-4 was degraded after 80 min of reaction with chlorine .

Advanced Oxidation Processes

The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after 50 and 10 min of reactions, respectively . The kinetic study showed that BP-4 degradation by UV/H2O2 and UV/TiO2 followed pseudo-first-order reaction kinetics .

By-Product Identification

The identification of by-product structures was performed using liquid chromatography with electrospray ionization and tandem mass spectrometry (MS/MS) . The fragmentation of BP-4 and by-product ions at different collision energies allowed to propose the pathways of degradation .

Determination of Methoxyl and Ethoxyl Groups

A method based on headspace-isotope dilution (HS-ID) GC-MS for the quantitative analysis of methoxyl and ethoxyl groups in any kind of lignin has been developed . The method involves the application of an isotopically labeled internal standard (4-(methoxy-d3)-benzoic acid and 4-(ethoxy-d5)-benzoic acid), which, together with lignin, undergoes standard hydroiodic acid cleavage of methoxyl and ethoxyl groups .

Anti-Hyperuricemic Effect

In a study, the benzophenone compound 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (HMS) showed an anti-hyperuricemic effect . Preliminary molecular docking score and xanthine oxidase (XOD) inhibition suggested a good anti-hyperuricemic effect .

Environmental and Paleoclimate Studies

Methoxyl groups contained in lignin have been reported to act as a stabilizer for phenoxyl radicals formed during scavenging of free radicals . This phenomenon is closely connected to the antioxidant capacity of lignin . Recently, plant methoxyl groups were discovered to have both distinct stable hydrogen and carbon isotope values upon which studies of environmental and paleoclimate processes can be based .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzophenone, 4-ethoxy-4’-methoxy-, also known as 4-Methoxybenzophenone, is a type of benzophenone that has been used in various applications . .

Mode of Action

Benzophenones are known to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzophenones are known to be involved in various reactions, such as the benzoylation of substituted phenols .

Result of Action

Benzophenones are known to have various effects, such as protecting skin from the deleterious effects of the sun .

Action Environment

The action of 4-Methoxybenzophenone can be influenced by various environmental factors. For instance, it has been found that benzophenone-4, a similar compound, can be degraded in aqueous solution through chlorination and advanced oxidation processes .

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-15-10-6-13(7-11-15)16(17)12-4-8-14(18-2)9-5-12/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFSDXPGMHHSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200929 | |

| Record name | Benzophenone, 4-ethoxy-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52886-92-7 | |

| Record name | Benzophenone, 4-ethoxy-4'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-ethoxy-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

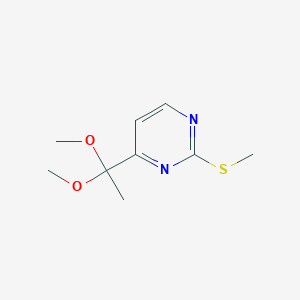

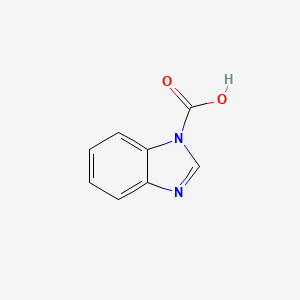

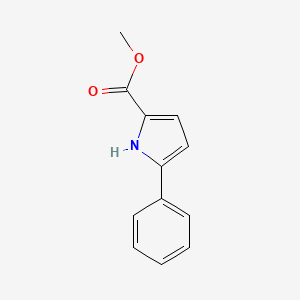

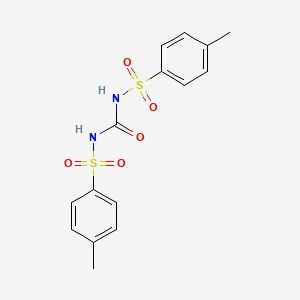

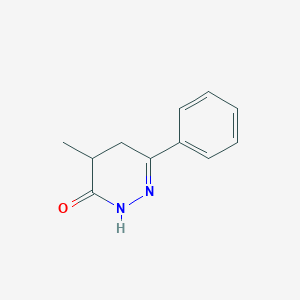

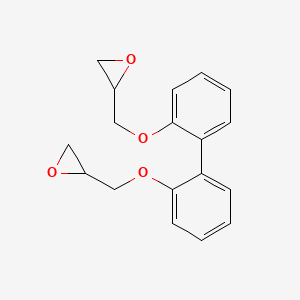

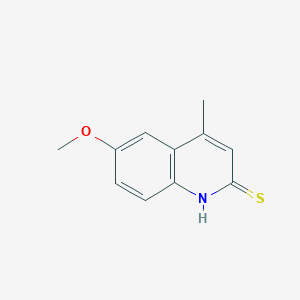

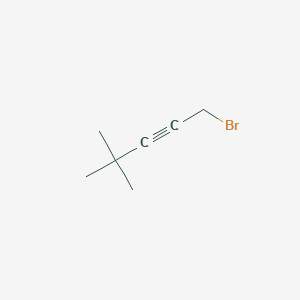

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)